molecular formula C9H19O4P B14362990 Dimethyl (3-oxoheptyl)phosphonate CAS No. 92780-74-0

Dimethyl (3-oxoheptyl)phosphonate

Cat. No.: B14362990
CAS No.: 92780-74-0
M. Wt: 222.22 g/mol
InChI Key: JBSHNDZIDSKULB-UHFFFAOYSA-N
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Description

Dimethyl (3-oxoheptyl)phosphonate is an organophosphorus compound characterized by a heptyl chain with a ketone group at the third carbon and a dimethyl phosphonate ester moiety at the terminal position. This compound serves as a key intermediate in pharmaceutical synthesis due to its dual reactivity: the ketone group enables further functionalization (e.g., reductions or nucleophilic additions), while the phosphonate group enhances stability and modulates solubility .

Properties

CAS No.

92780-74-0

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

1-dimethoxyphosphorylheptan-3-one

InChI

InChI=1S/C9H19O4P/c1-4-5-6-9(10)7-8-14(11,12-2)13-3/h4-8H2,1-3H3

InChI Key

JBSHNDZIDSKULB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 3-oxoheptyl bromide under mild conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxoheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the phosphorus atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Dimethyl (3-oxoheptyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3-oxoheptyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and coordination chemistry. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Oxo vs. 3-Oxo Derivatives
  • Dimethyl (2-Oxoheptyl)phosphonate (CAS: 36969-89-8): Structure: Ketone at C2 instead of C3. Synthesis: Prepared via condensation of glyoxylic acid with dibutyl phosphonate, yielding 222.219 g/mol (C₉H₁₉O₄P) . Applications: Used in prostaglandin synthesis, emphasizing the critical role of ketone positioning in directing regioselective reactions . Reactivity: The C2 ketone may exhibit faster enolate formation compared to C3 derivatives due to steric and electronic effects.
  • Dimethyl (3-Oxoheptyl)phosphonate: Likely synthesized via similar methods but with modified carbonyl precursors. The C3 ketone may slow enolization kinetics, favoring alternative reaction pathways (e.g., Michael additions).
Halogen-Substituted Derivatives
  • Dimethyl-(3,3-Difluoro-2-oxoheptyl)phosphonate: Synthesis Challenges: Produced alongside impurities like dimethyl-[(3Z)-3-fluoro-2-oxohept-3-en-1-yl]phosphonate, which complicate purification due to similar boiling points . Reactivity: Fluorine atoms increase electrophilicity at the ketone, enhancing susceptibility to nucleophilic attack compared to non-halogenated analogs .
Aromatic vs. Aliphatic Phosphonates
  • Dimethyl (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)phosphonate :

    • Structure : Incorporates an aromatic isobenzofuran ring.
    • Synthesis : Prepared by heating 2-formylbenzoic acid with dimethyl phosphate at 100°C for 8 hours .
    • Applications : Used in heterocyclic chemistry for constructing fused-ring systems, contrasting with aliphatic derivatives’ roles in linear chain elongations .
  • Pyrene-Derived Aminophosphonates: Properties: Exhibit high emission quantum yields (e.g., 0.68 in aqueous buffer) due to aromatic conjugation, unlike aliphatic phosphonates . Biological Activity: Dimethyl [hydroxy(pyren-1-yl)methyl]phosphonate shows cytotoxicity against HeLa and MCF-7 cells (IC₅₀ ~10 µM), highlighting how aromaticity enhances bioactivity compared to aliphatic analogs .
Table 1: Comparison of Alkaline Hydrolysis Conditions for Phosphonate Derivatives
Compound Conditions Yield (%) Reference
30-Phosphonate of 3-acetylbetulin5 Room temperature, mild base 61
Dimethyl derivatives (13, 14) Wittig-Horner reaction 65–69
Dibutyl 1-butyryloxyphosphonate Triethylamine, glyoxylic acid 68–94

Key Observations :

  • Wittig-Horner reactions generally yield 65–94% for aliphatic phosphonates , while alkaline hydrolysis under mild conditions achieves ~60–66% for steroidal derivatives .
  • Halogenated derivatives require stringent purification (e.g., chromatography) due to persistent impurities .

Stability and Reactivity Insights

  • Atherton-Todd Reaction :
    • Dimethyl phosphonate reacts with chloro-/fluoro-methanes via nucleophilic substitution, with reactivity order: CCl₃F > CCl₂F₂ > CClF₃ .
    • Electron-withdrawing groups (e.g., fluorine) accelerate reaction rates, relevant for designing halogenated derivatives .
  • Thermal Stability :
    • Aliphatic phosphonates decompose at ~200–300°C, while aromatic derivatives (e.g., isobenzofuran-containing) exhibit higher thermal resistance due to conjugated systems .

Industrial and Environmental Considerations

  • Market Trends :
    • The dimethyl methyl phosphonate market (a simpler analog) is projected to grow at 4.2% CAGR (2024–2030), driven by flame-retardant applications .
  • Environmental Presence :
    • Emerging pollutants like dimethyl octadecylphosphonate have been detected in surface waters, underscoring the need for monitoring long-chain phosphonates .

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